molecular formula C18H18F3NO2 B5553155 2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5553155
M. Wt: 337.3 g/mol
InChI Key: ZPIOGPWJJRYFSQ-UHFFFAOYSA-N
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Description

2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that features both phenoxy and trifluoromethyl groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is valued for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a crucial component in drug design .

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)13-7-9-14(10-8-13)24-11-17(23)22-16-6-4-3-5-15(16)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIOGPWJJRYFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes, increasing its efficacy. The phenoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of phenoxy and trifluoromethyl groups, which confer enhanced metabolic stability and lipophilicity. This makes it particularly valuable in drug design and material science applications .

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